molecular formula C10H10O3 B8799829 3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one

Cat. No. B8799829
M. Wt: 178.18 g/mol
InChI Key: JDGAPWRQUUOGSO-UHFFFAOYSA-N
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Patent
US08859763B1

Procedure details

A solution of TosMIC (0.98 g, 4.98 mmol, 2.3 eq) in THF (3 mL) is poured, over 20 minutes, into a solution of potassium tert-butoxide (1.22 g; 10.9 mmol; 5 eq) in THF (7.5 mL) stirred at 0° C. under nitrogen. Then 200 μL of methanol are added to the mixture and stirring is maintained for 30 minutes at 0° C. In parallel, 3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one (0.39 g, 2.17 mmol, 1 eq), lithium bromide (0.19 g, 2.17 mmol, 1 eq) and THF (2.5 mL) are transferred into a second three-necked flask. After cooling to 0° C. under nitrogen, the solution of TosMIC and potassium tert-butoxide is transferred to the reaction mixture. After returning to ambient temperature, the solution is heated to 40° C. and stirred for 16 hours at that temperature. The mixture is then hydrolysed with a solution of 11N HCl (0.7 mL, 7.73 mmol) in water (2 mL). After evaporating off the THF under reduced pressure, the product is extracted with 5 mL of dichloromethane. The organic phase is washed twice with 2×5 mL of water before being dried. The crude product is purified by column chromatography over silica gel using the binary mixture methylcyclohexane/ethyl acetate 75/25 to obtain the title product in the form of a cream-coloured powder.
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
200 μL
Type
solvent
Reaction Step Two
Quantity
0.98 g
Type
reactant
Reaction Step Three
Quantity
1.22 g
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Three
Quantity
0.39 g
Type
reactant
Reaction Step Four
Quantity
0.19 g
Type
reactant
Reaction Step Four
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0.7 mL
Type
reactant
Reaction Step Seven
Yield
54%

Identifiers

REACTION_CXSMILES
CC1C=CC(S([CH2:11][N+:12]#[C-])(=O)=O)=CC=1.CC(C)([O-])C.[K+].[CH3:20][O:21][C:22]1[CH:23]=[C:24]2[C:27](=[CH:28][C:29]=1[O:30][CH3:31])[C:26](=O)[CH2:25]2.[Br-].[Li+].Cl>C1COCC1.O.CO>[CH3:20][O:21][C:22]1[CH:23]=[C:24]2[C:27](=[CH:28][C:29]=1[O:30][CH3:31])[CH:26]([C:11]#[N:12])[CH2:25]2 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
200 μL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0.98 g
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Name
Quantity
1.22 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
7.5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0.39 g
Type
reactant
Smiles
COC=1C=C2CC(C2=CC1OC)=O
Name
Quantity
0.19 g
Type
reactant
Smiles
[Br-].[Li+]
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)C[N+]#[C-]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Seven
Name
Quantity
0.7 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred at 0° C. under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
is maintained for 30 minutes at 0° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. under nitrogen
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated to 40° C.
STIRRING
Type
STIRRING
Details
stirred for 16 hours at that temperature
Duration
16 h
CUSTOM
Type
CUSTOM
Details
After evaporating off the THF under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the product is extracted with 5 mL of dichloromethane
WASH
Type
WASH
Details
The organic phase is washed twice with 2×5 mL of water
CUSTOM
Type
CUSTOM
Details
before being dried
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography over silica gel using the binary mixture methylcyclohexane/ethyl acetate 75/25

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CC(C2=CC1OC)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 54%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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